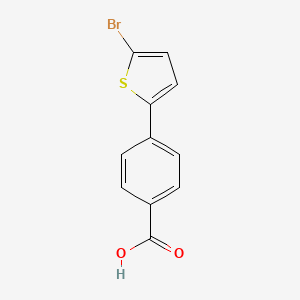

4-(5-bromothiophen-2-yl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-bromothiophen-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7BrO2S and a molecular weight of 283.15 . It is a solid substance and is used as a reagent in biochemical research .

Molecular Structure Analysis

The InChI code for 4-(5-bromothiophen-2-yl)benzoic acid is 1S/C11H7BrO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) . This indicates the presence of a bromothiophene group attached to a benzoic acid group.Physical And Chemical Properties Analysis

4-(5-bromothiophen-2-yl)benzoic acid is a solid substance . Its solubility in various solvents and other physical and chemical properties are not specified in the sources I found.Applications De Recherche Scientifique

Microwave-assisted Synthesis

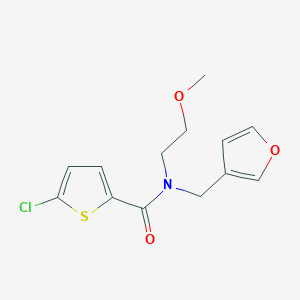

4-(5-Bromothiophen-2-yl)benzoic Acid plays a role in the microwave-assisted synthesis of various compounds. Dawood et al. (2015) explored its use in Suzuki cross-coupling reactions, emphasizing its potential in creating diverse chemical structures under varying conditions, including water and DMF solvents (Dawood, Elamin, & Faraga, 2015).

Synthesis and Spectroscopic Identification

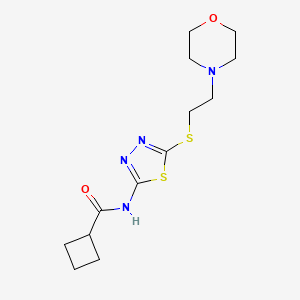

In the field of spectroscopic identification, 4-(5-Bromothiophen-2-yl)benzoic Acid contributes to the synthesis of new compounds containing the 1,3,4-Thiadiazole unit. Azeez and Hamad (2017) demonstrated its utility in creating a series of aromatic Schiff bases, highlighting its versatility in chemical synthesis (Azeez & Hamad, 2017).

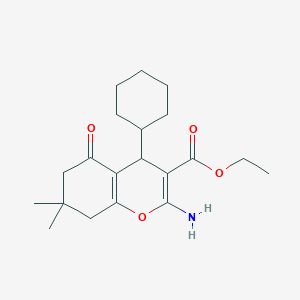

Photovoltaic Applications

In photovoltaics, this compound is instrumental in designing and optimizing materials for solar cells. Yu et al. (2015) showcased its incorporation into copolymers with notably low bandgaps, extending absorption spectra into the near-infrared region, thus enhancing solar cell efficiency (Yu et al., 2015).

Dye-Sensitized Solar Cells

Further in the realm of solar energy, Yang et al. (2016) highlighted the compound's impact in dye-sensitized solar cells. By conjugating 4-(5-Bromothiophen-2-yl)benzoic Acid with different electron-donor diphenylamine-phenanthrocarbazole, they significantly improved the power conversion efficiency and stability of these cells (Yang et al., 2016).

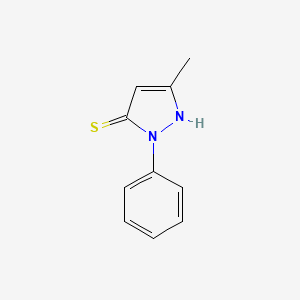

Antibacterial and Antifungal Evaluation

Sharma et al. (2022) explored the antibacterial and antifungal properties of 5-bromothiophene-based compounds, underlining its potential in medicinal chemistry and pharmacology. Their study emphasized the compound's versatility, also touching upon its drug-like nature through ADMET prediction (Sharma et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

4-(5-bromothiophen-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLZFZNQHIRXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-bromothiophen-2-yl)benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)

![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)